molecular formula C4H6BrClN2S B1290022 (5-Bromothiazol-2-yl)methanamine hydrochloride CAS No. 1414958-88-5

(5-Bromothiazol-2-yl)methanamine hydrochloride

Cat. No.: B1290022
CAS No.: 1414958-88-5
M. Wt: 229.53 g/mol
InChI Key: LLSQJRJUBNDTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromothiazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H6BrClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromothiazol-2-yl)methanamine hydrochloride typically involves the bromination of thiazole followed by the introduction of an amine group. One common method involves the reaction of 2-aminomethyl-5-bromothiazole with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like ethyl formate and methanol, with sodium methoxide as a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: (5-Bromothiazol-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can participate in redox reactions.

    Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or other strong bases in solvents like methanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

(5-Bromothiazol-2-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromothiazol-2-yl)methanamine hydrochloride depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The bromine atom can also play a role in enhancing the compound’s lipophilicity, aiding in its cellular uptake .

Comparison with Similar Compounds

  • (2-Bromothiazol-5-yl)methanamine hydrochloride
  • (5-Bromo-1,3-thiazol-2-yl)methanamine

Comparison:

Properties

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSQJRJUBNDTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-88-5
Record name 2-Thiazolemethanamine, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-bromo-1,3-thiazol-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4 N hydrochloric acid dioxane solution (2.3 L) was added dropwise to a solution (1.6 L) of 542 g of 5-bromo-2-t-butoxycarbonylaminomethylthiazole in ethanol at an internal temperature of 40° C. over a period of 1.1 hr. The mixture was stirred until the internal temperature reached 23° C. The precipitated crystal was collected by filtration, was washed twice with ethanol, and was then dried under the reduced pressure to give 394 g of 2-aminomethyl-5-bromothiazole hydrochloride.
Quantity
2.3 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.